molecular formula C16H14O B1580732 9-Anthraceneethanol CAS No. 54060-73-0

9-Anthraceneethanol

Cat. No. B1580732
CAS RN: 54060-73-0
M. Wt: 222.28 g/mol
InChI Key: KLNMQYHQWUWCPG-UHFFFAOYSA-N
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Description

9-Anthracenemethanol is a derivative of anthracene with a hydroxymethyl group (CH2OH) attached to the 9-position . It is a colorless solid that is soluble in ordinary organic solvents .


Synthesis Analysis

The compound can be prepared by hydrogenation of 9-anthracenecarboxaldehyde . It is a versatile precursor to supramolecular assemblies .


Molecular Structure Analysis

The molecular formula of 9-Anthracenemethanol is C15H12O . The InChI key is JCJNNHDZTLRSGN-UHFFFAOYSA-N .


Chemical Reactions Analysis

9-Anthracenemethanol participates in ring-opening polymerization of L-lactide catalyzed by alumoxane . It undergoes proton exchange reaction with potassium tert-butoxide to yield potassium 9-anthracenemethoxide . It is also used in the Diels-Alder reactions .


Physical And Chemical Properties Analysis

9-Anthracenemethanol has a molar mass of 208.260 g·mol−1 . It appears as a white solid with a melting point of 158 °C . It is soluble in ordinary organic solvents .

Scientific Research Applications

Diels-Alder Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : 9-Anthraceneethanol is a derivative of anthracene used in Diels-Alder reactions . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
  • Results or Outcomes : The outcome of a Diels-Alder reaction is a cyclohexene ring. In the case of 9-Anthraceneethanol, the specific product would depend on the dienophile used in the reaction .

Preparation of 9-anthracenylmethyl-1-piperazinecarboxylate

  • Scientific Field : Organic Synthesis
  • Application Summary : 9-Anthraceneethanol is used in the preparation of 9-anthracenylmethyl-1-piperazinecarboxylate . This compound is a reagent in the determination of isocyanates using High-Performance Liquid Chromatography (HPLC) .
  • Methods of Application : The specific synthesis procedure would involve reacting 9-Anthraceneethanol with 1-piperazinecarboxylate under suitable conditions .
  • Results or Outcomes : The result of this reaction is the formation of 9-anthracenylmethyl-1-piperazinecarboxylate .

Preparation of Lactone Derivatives

  • Scientific Field : Organic Synthesis
  • Application Summary : 9-Anthraceneethanol can be used in the Diels-Alder reaction with dimethylacetylene-dicarboxylate to yield lactone derivatives .
  • Methods of Application : The specific synthesis procedure would involve reacting 9-Anthraceneethanol with dimethylacetylene-dicarboxylate under suitable conditions .
  • Results or Outcomes : The result of this reaction is the formation of lactone derivatives .

Synthesis of Polymer-Supported Anthracene

  • Scientific Field : Polymer Chemistry
  • Application Summary : 9-Anthracenemethanol can be used as a starting material in the synthesis of polymer-supported anthracene, which acts as a dienophile scavenger in cycloaddition reactions .
  • Methods of Application : The specific synthesis procedure would involve reacting 9-Anthraceneethanol with suitable monomers under polymerization conditions .
  • Results or Outcomes : The result of this reaction is the formation of polymer-supported anthracene .

Safety And Hazards

The compound is labeled with the signal word “Warning” according to GHS labeling . The hazard statements include H341 . Precautionary statements include P201, P202, P281, P308+P313, P405, P501 .

properties

IUPAC Name

2-anthracen-9-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNMQYHQWUWCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299969
Record name 9-Anthraceneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Anthraceneethanol

CAS RN

54060-73-0
Record name 9-Anthraceneethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthraceneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution in methylene chloride (20 ml) of 2-(9-anthryl)ethanol (3.5 g; 15.7 mmoles), which had been obtained by reaction between bromoanthracene and n-butyllithium and subsequent reaction with ethylene oxide was slowly added to an ice-cold solution of phosgene (20 ml; 38.4 mmoles; 20% in toluene). The reaction mixture was kept for 3 hours in an ice-bath and was then allowed to stand at room temperature during the night. Work up by vacuum evaporation of the solvent gave a crystalline residue, which was recrystallized from methylene chloride solution by precipitation with hexane to give 3.36 g (75%) of AEOC as practically colourless crystals, mp 85°-87° C. 270 MHz 1H-NMR in CDCl3 : 4.10 (t, J=8 Hz, 2 H); 4.66 (t, J=8 Hz, 2 H); 7.46-7.61 (m, 4 H); 8.03 (d, J=8 Hz, 2 H); 8.27 (d, J=8.6 Hz, 2 H); 8.43 (s, 1 H, H-10).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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